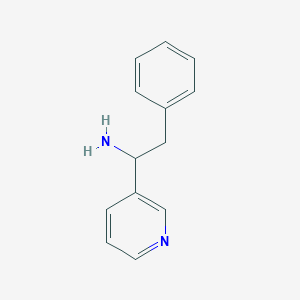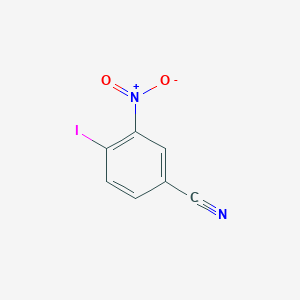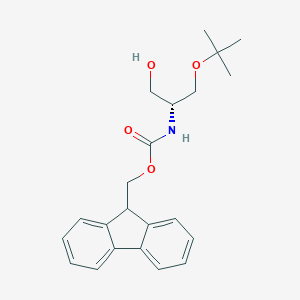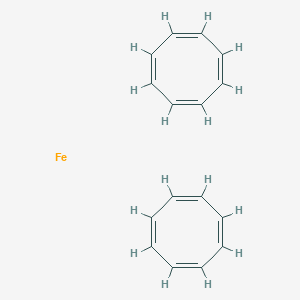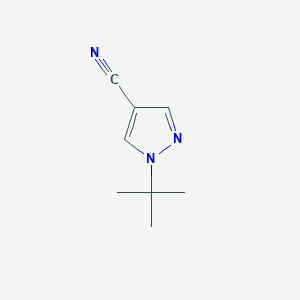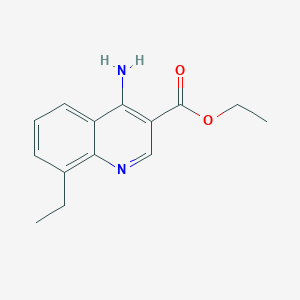
Ethyl 4-amino-8-ethylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-8-ethylquinoline-3-carboxylate, also known as EAEC, is a chemical compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research. In
科学研究应用
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
生化和生理效应
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
实验室实验的优点和局限性
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to using Ethyl 4-amino-8-ethylquinoline-3-carboxylate in lab experiments. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate. One area of research could focus on elucidating the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate. This could involve studying the effects of Ethyl 4-amino-8-ethylquinoline-3-carboxylate on various enzymes and signaling pathways. Another area of research could focus on developing new derivatives of Ethyl 4-amino-8-ethylquinoline-3-carboxylate with improved biological activities. Finally, research could also focus on exploring the potential therapeutic applications of Ethyl 4-amino-8-ethylquinoline-3-carboxylate in various diseases, including cancer and inflammation.
Conclusion
In conclusion, Ethyl 4-amino-8-ethylquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate could focus on elucidating its mechanism of action, developing new derivatives, and exploring its potential therapeutic applications.
合成方法
The synthesis of Ethyl 4-amino-8-ethylquinoline-3-carboxylate involves the reaction of 4-amino-8-ethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 4-amino-8-ethylquinoline-3-carboxylate as a white crystalline solid with a melting point of 137-139°C.
属性
CAS 编号 |
113515-73-4 |
|---|---|
产品名称 |
Ethyl 4-amino-8-ethylquinoline-3-carboxylate |
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
ethyl 4-amino-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
InChI 键 |
GCOBGJWZSBKCDK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
同义词 |
4-Amino-8-ethylquinoline-3-carboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



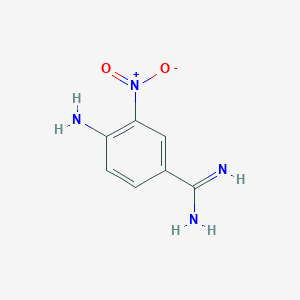
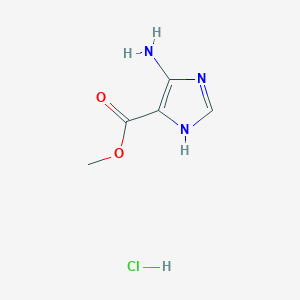
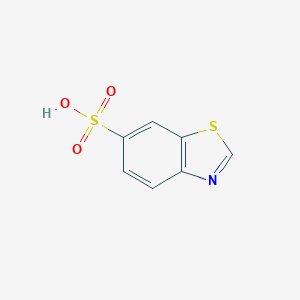
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
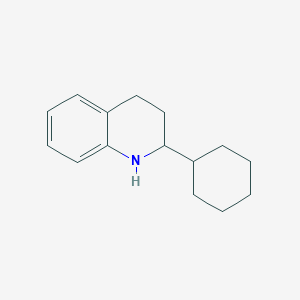
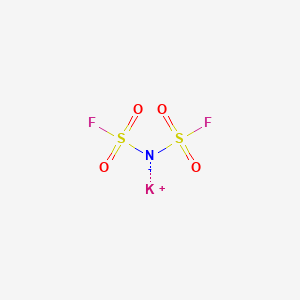
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
